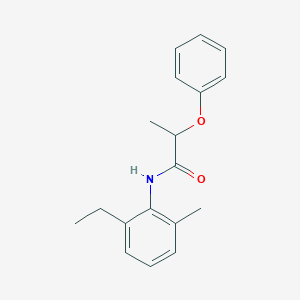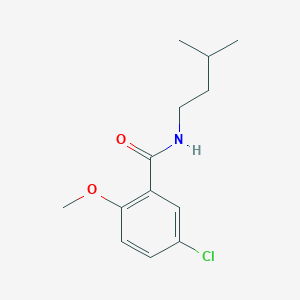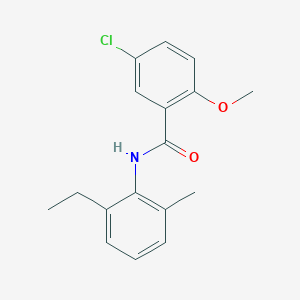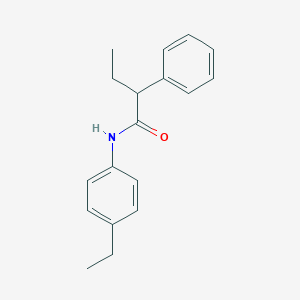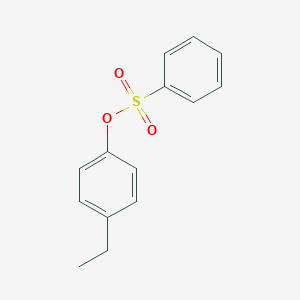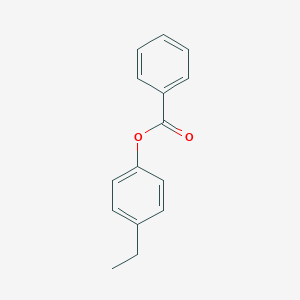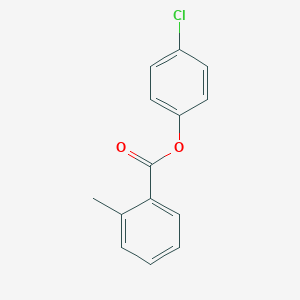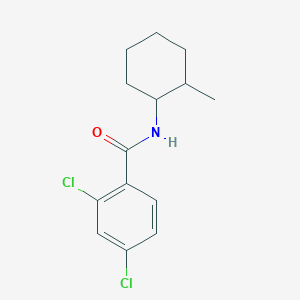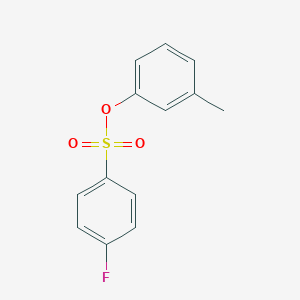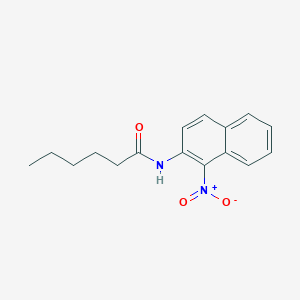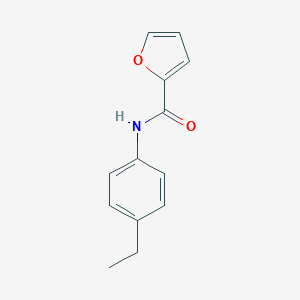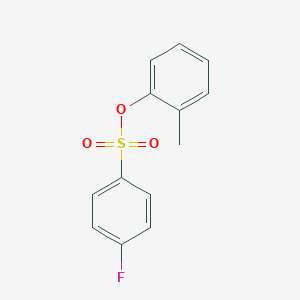
N-(4-bromo-2-fluorophenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-2-methylpropanamide, also known as BFA, is a chemical compound that has been widely studied for its potential applications in scientific research. BFA belongs to the class of amides, which are organic compounds that contain a carbonyl group (C=O) attached to a nitrogen atom (-NH2).
作用機序
N-(4-bromo-2-fluorophenyl)-2-methylpropanamide works by inhibiting the function of ARF, which is a protein that plays a key role in membrane trafficking. ARF is involved in the formation of transport vesicles, which are small sacs that transport molecules between different compartments in cells. N-(4-bromo-2-fluorophenyl)-2-methylpropanamide binds to a specific site on ARF, preventing it from functioning properly. This leads to the disruption of membrane trafficking and the accumulation of molecules in the endoplasmic reticulum (ER).
Biochemical and physiological effects:
N-(4-bromo-2-fluorophenyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. In addition to its role in membrane trafficking, N-(4-bromo-2-fluorophenyl)-2-methylpropanamide has been shown to inhibit protein synthesis and induce apoptosis (programmed cell death) in certain cell types. N-(4-bromo-2-fluorophenyl)-2-methylpropanamide has also been shown to alter the morphology of cells and induce changes in the expression of genes involved in cell signaling and metabolism.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromo-2-fluorophenyl)-2-methylpropanamide in lab experiments is its specificity for ARF. N-(4-bromo-2-fluorophenyl)-2-methylpropanamide has been shown to be a highly specific inhibitor of ARF, which makes it a valuable tool for studying membrane trafficking. However, N-(4-bromo-2-fluorophenyl)-2-methylpropanamide also has some limitations. For example, it can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N-(4-bromo-2-fluorophenyl)-2-methylpropanamide can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on N-(4-bromo-2-fluorophenyl)-2-methylpropanamide. One area of interest is the development of new methods for synthesizing N-(4-bromo-2-fluorophenyl)-2-methylpropanamide and related compounds. Another area of interest is the development of new applications for N-(4-bromo-2-fluorophenyl)-2-methylpropanamide in scientific research, such as its use in the study of autophagy (the process by which cells degrade and recycle their own components). Additionally, there is ongoing research on the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-methylpropanamide and its effects on different cell types, which will help to further our understanding of this important compound.
合成法
N-(4-bromo-2-fluorophenyl)-2-methylpropanamide can be synthesized using various methods, including the reaction of 4-bromo-2-fluoroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain N-(4-bromo-2-fluorophenyl)-2-methylpropanamide in high purity.
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential applications in scientific research. One of the most notable applications of N-(4-bromo-2-fluorophenyl)-2-methylpropanamide is its use as a tool for studying membrane trafficking, which is the process by which cells transport molecules between different compartments. N-(4-bromo-2-fluorophenyl)-2-methylpropanamide acts by inhibiting the function of a protein called ADP-ribosylation factor (ARF), which is involved in membrane trafficking. By inhibiting ARF, N-(4-bromo-2-fluorophenyl)-2-methylpropanamide disrupts the transport of molecules between different compartments, providing researchers with a powerful tool for studying this process.
特性
分子式 |
C10H11BrFNO |
|---|---|
分子量 |
260.1 g/mol |
IUPAC名 |
N-(4-bromo-2-fluorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11BrFNO/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
InChIキー |
JRAVCEYZJRRHRN-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Br)F |
正規SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



